2-Deoxy-L-fucose

Description

Structure

3D Structure

Properties

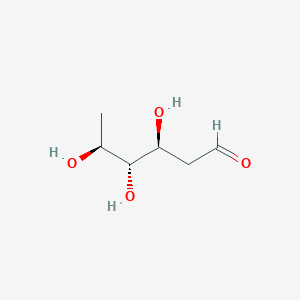

IUPAC Name |

(3S,4R,5S)-3,4,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRNGYBHLBCMB-HCWXCVPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940809 |

Source

|

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-06-1 |

Source

|

| Record name | 2-Deoxy-L-fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-L-fucose: Structure, Stereochemistry, and Applications

This guide provides a comprehensive overview of 2-Deoxy-L-fucose, a deoxy sugar of significant interest in glycobiology and drug development. We will delve into its unique structural and stereochemical features, methods for its synthesis and characterization, and its burgeoning role in therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.

Introduction: The Significance of Deoxy Sugars in Biological Systems

Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. This seemingly minor modification can have profound effects on the sugar's chemical properties and its biological function. One of the most well-known deoxy sugars is 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The absence of the 2'-hydroxyl group in DNA, as opposed to its presence in RNA's D-ribose, is crucial for DNA's stability and its role as the primary carrier of genetic information.

L-fucose (6-deoxy-L-galactose) is another biologically critical deoxy sugar. It is a terminal monosaccharide found on N- and O-linked glycans of glycoproteins and glycolipids. Fucosylation, the enzymatic addition of L-fucose to glycans, plays a vital role in a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1] Given the importance of L-fucose, its analogue, this compound, has emerged as a valuable tool for studying and manipulating fucose-dependent biological pathways.

The Molecular Architecture of this compound

Chemical Structure and Stereochemistry

This compound, also known as L-Oliose or 2,6-dideoxy-L-lyxo-hexose, is a dideoxy sugar with the chemical formula C6H12O4.[2][3] Its structure is derived from L-fucose by the removal of the hydroxyl group at the C-2 position. This deoxygenation at C-2 is the key feature that distinguishes it from its parent monosaccharide and imparts its unique chemical and biological properties.

The stereochemistry of this compound is defined by its relationship to L-galactose. L-fucose is the 6-deoxy analogue of L-galactose. Therefore, this compound is 2,6-dideoxy-L-galactose. The "L" configuration indicates that the stereocenter furthest from the anomeric carbon (C-5) has the same configuration as L-glyceraldehyde. The lyxo-hexose designation specifies the stereochemistry at C-2, C-3, C-4, and C-5.

Caption: A simplified workflow for the synthesis of a key intermediate, diacetyl-L-fucal, from L-fucose. [1] From the glycal intermediate, various methods can be employed to achieve the desired 2-deoxy structure. These often involve electrophilic additions to the double bond. [4]

Analytical Techniques for Characterization

The structure and purity of synthesized this compound are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure and stereochemistry. The absence of a proton signal corresponding to the C-2 hydroxyl group and the characteristic chemical shifts and coupling constants of the protons on the pyranose ring provide definitive evidence of the 2-deoxy structure. [5][6]* Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Optical Rotation: The specific rotation of a chiral molecule like this compound is a key physical constant that helps to confirm its enantiomeric purity.

Biological Significance and Applications in Drug Development

The absence of the C-2 hydroxyl group in this compound makes it a fascinating molecule for probing and modulating biological systems that rely on fucose recognition and metabolism.

Inhibition of Fucosylation

One of the most significant applications of this compound and its derivatives, particularly the fluorinated analogue 2-deoxy-2-fluoro-L-fucose, is as metabolic inhibitors of fucosylation. [1][7]These analogues can be taken up by cells and enter the fucose salvage pathway, where they are converted into GDP-2-deoxy-L-fucose. This analogue then acts as an inhibitor of fucosyltransferases, the enzymes responsible for attaching fucose to glycans. [1]

Caption: Mechanism of fucosylation inhibition by this compound.

Therapeutic Potential

The ability to inhibit fucosylation has significant therapeutic implications, as aberrant fucosylation is a hallmark of several diseases, including cancer. [7][]Increased fucosylation on the surface of cancer cells is associated with tumor growth, metastasis, and immune evasion. []By inhibiting this process, this compound and its derivatives have shown potential as anti-cancer agents. [3] Furthermore, in the realm of biopharmaceuticals, controlling the fucosylation of therapeutic antibodies is of paramount importance. The absence of core fucose on the N-glycans of the Fc region of immunoglobulin G (IgG) antibodies significantly enhances their antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for killing cancer cells. [][9]this compound analogues can be used in cell culture to produce defucosylated antibodies with enhanced therapeutic efficacy. [][9] Derivatives like 2-deoxy-2-fluoro-L-fucose have also demonstrated potential as anti-inflammatory agents and have been investigated for the treatment of conditions like sickle cell disease and arthritis. [1]

Experimental Protocol: A General Method for the Synthesis of a 2-Deoxyglycoside Precursor

The following protocol outlines a general procedure for the synthesis of a glycal, a key intermediate in the synthesis of 2-deoxy-sugars, based on established methodologies. [1] Objective: To synthesize 3,4-di-O-acetyl-L-fucal from L-fucose.

Materials:

-

L-fucose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in acetic acid (33 wt%)

-

Zinc dust

-

Sodium acetate

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Peracetylation of L-fucose: a. Dissolve L-fucose in pyridine and cool the solution to 0 °C in an ice bath. b. Slowly add acetic anhydride to the solution with stirring. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction by adding ice water and extract the product with DCM. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated L-fucose.

-

Formation of the Glycosyl Bromide: a. Dissolve the peracetylated L-fucose in a minimal amount of DCM. b. Add a solution of hydrogen bromide in acetic acid and stir at room temperature for 2 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude glycosyl bromide.

-

Reductive Elimination to the Glycal: a. Dissolve the crude glycosyl bromide in a mixture of acetic acid and water. b. Add activated zinc dust and sodium acetate to the solution. c. Stir the mixture vigorously at room temperature for 4 hours. d. Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM. e. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain 3,4-di-O-acetyl-L-fucal.

Validation: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

This compound stands as a testament to the profound impact of subtle structural changes on the biological activity of carbohydrates. Its unique stereochemistry, characterized by the absence of a hydroxyl group at the C-2 position, makes it an invaluable tool for glycobiologists and medicinal chemists. As a metabolic inhibitor of fucosylation, it offers a powerful means to investigate the roles of fucosylated glycans in health and disease. The therapeutic potential of this compound and its derivatives in oncology and immunology is an active and promising area of research, with ongoing efforts to develop novel drugs and improve existing biotherapeutics. A thorough understanding of its structure, synthesis, and biological function is therefore essential for any scientist working at the interface of chemistry and biology.

References

- Shafer, C. M., & Molinski, T. F. (1998). Practical Synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") From D-galactose. Carbohydrate Research, 310(4), 223-228.

- TargetMol. (n.d.). 2-Deoxy-2-fluoro-L-fucose.

- Zhu, Y., et al. (2018). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Omega, 3(9), 11049–11057.

- MedChemExpress. (n.d.). 2-Deoxy-2-fluoro-L-fucose.

- BOC Sciences. (n.d.). CAS 70763-62-1 2-Deoxy-2-fluoro-L-fucose.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Deoxy-2-fluoro-L-fucose.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- GlycoDepot. (n.d.). 2-Deoxy-2-fluoro-L-fucose.

- Cayman Chemical. (n.d.). 2-deoxy-2-fluoro L-Fucose.

- Biosynth. (n.d.). This compound.

- Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7906-7950.

- González-García, M., et al. (2015). Inhibition of fucosylation of cell wall components by 2-fluoro this compound induces defects in root cell elongation. The Plant Journal, 84(6), 1137-1151.

- United States Biological. (n.d.). 2-Deoxy-2-fluoro-L-fucose - Data Sheet.

- Synthose. (n.d.). 2-Deoxy-2-fluoro-L-fucose, Min. 98%.

- Apollo Scientific. (n.d.). 2-Deoxy-2-fluoro-L-fucose.

- PubChem. (n.d.). 2-Fluorofucose. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000174).

Sources

- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O4 | CID 152254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

The Biological Role of 2-Deoxy-L-fucose in Mammals: A Technical Guide to a Potent Regulator of Fucosylation

Abstract

Fucosylation, the enzymatic addition of L-fucose to glycans, is a critical post-translational modification in mammals, governing a myriad of physiological and pathological processes including cell adhesion, signal transduction, and immune responses.[1][2] Aberrant fucosylation is a well-established hallmark of various cancers, contributing to tumor progression and metastasis.[2] This technical guide provides an in-depth exploration of the biological role of 2-Deoxy-L-fucose and its more extensively studied fluorinated analog, 2-Deoxy-2-fluoro-L-fucose (2FF), as powerful tools for investigating and modulating fucosylation in mammalian systems. We will delve into the molecular mechanisms by which these fucose analogs act as metabolic inhibitors of fucosylation, their downstream effects on cellular processes, and provide detailed, field-proven protocols for their application in research and drug development.

Introduction: The Significance of Fucosylation in Mammalian Biology

L-fucose is a deoxysugar that is terminally incorporated into N- and O-linked glycans on cell surface and secreted proteins. This modification is crucial for the biosynthesis of important structures like the sialyl Lewis X (sLex) antigen, a key ligand for selectin-mediated cell adhesion in processes such as leukocyte trafficking and cancer metastasis. The transfer of fucose from its activated form, guanosine diphosphate (GDP)-L-fucose, is catalyzed by a family of fucosyltransferases (FUTs). Mammalian cells maintain a pool of GDP-L-fucose through two primary pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes free L-fucose from the cellular environment.

Given the pivotal role of fucosylation in disease, particularly cancer, there is significant interest in developing small molecule inhibitors to modulate this process. Fucose analogs, such as this compound and its derivatives, represent a key class of such inhibitors. They enter the cell and are metabolized into fraudulent substrates that disrupt the fucosylation machinery.

Mechanism of Action: How this compound Analogs Inhibit Fucosylation

The primary mechanism by which fucose analogs like 2-Deoxy-2-fluoro-L-fucose (2FF) inhibit fucosylation is through their metabolic conversion into unnatural GDP-fucose analogs.[3][4] This process primarily leverages the cell's own salvage pathway.

Once inside the cell, 2FF is a substrate for the enzymes of the fucose salvage pathway, leading to the formation of GDP-2-Deoxy-2-fluoro-L-fucose. This fraudulent nucleotide sugar then acts as a potent inhibitor through a dual mechanism:

-

Competitive Inhibition of Fucosyltransferases: GDP-2FF acts as a competitive inhibitor of various fucosyltransferases, including α1,3-fucosyltransferase V.[4] By binding to the active site of these enzymes, it prevents the transfer of native L-fucose to glycan acceptors.

-

Feedback Inhibition of the De Novo Pathway: The accumulation of GDP-2FF can also exert feedback inhibition on key enzymes in the de novo GDP-fucose biosynthesis pathway, further depleting the cellular pool of the natural fucose donor.[5]

It is important to note that while the non-fluorinated this compound is also believed to act as a fucosylation inhibitor, its potency and detailed mechanism are less characterized in the scientific literature compared to its fluorinated counterpart. Some evidence suggests it may have anti-tumor properties and inhibit DNA synthesis, though the precise molecular interactions remain an area for further investigation.[1]

Diagram: Mechanism of Fucosylation Inhibition by 2-Deoxy-2-fluoro-L-fucose

Caption: Metabolic inhibition of fucosylation by 2-Deoxy-2-fluoro-L-fucose (2FF).

Biological Consequences of Fucosylation Inhibition

By disrupting the fucosylation of cellular glycans, this compound analogs can induce a range of biological effects, with significant implications for cancer biology and immunology.

Inhibition of Cancer Cell Proliferation and Migration

Altered fucosylation is a hallmark of many cancers and is associated with increased malignancy.[2] Fucosylated structures on the surface of cancer cells can mediate adhesion to endothelial cells, a critical step in metastasis. By inhibiting fucosylation, 2FF has been shown to suppress the proliferation and migration of various cancer cell lines.[3][6] For instance, treatment of 4T1 breast cancer cells with 2FF leads to a decrease in cell migration and reduces the phosphorylation of Smad 1/5 and Smad 2, components of the TGF-β signaling pathway that can regulate cell motility.[3][6]

However, it is crucial to recognize that the anti-proliferative effects of fucose analogs can be cell-type specific and depend on the specific analog used. One study found that while C6-fluorinated fucose analogs significantly inhibited the proliferation of human colon cancer cells, 2FF had no apparent effect at the tested concentrations.[5] This underscores the importance of empirical validation when selecting a fucosylation inhibitor for a particular research application.

Modulation of the Immune Response and Antibody Efficacy

Fucosylation also plays a key role in the immune system. For example, the fucosylation of IgG antibodies in their Fc region can modulate their binding to Fcγ receptors on immune effector cells, thereby influencing antibody-dependent cell-mediated cytotoxicity (ADCC). The absence of core fucose on IgG1 antibodies has been shown to enhance their ADCC activity. The use of fucosylation inhibitors like 2FF during antibody production in cell culture is a promising strategy to generate afucosylated or low-fucose antibodies with enhanced therapeutic efficacy.[4]

Experimental Protocols for Studying the Effects of this compound Analogs

The following protocols provide a framework for investigating the biological effects of this compound and its analogs in a research setting.

Assessment of Global Fucosylation by Western Blotting

This protocol utilizes the Aleuria aurantia lectin (AAL), which specifically binds to fucose residues, to assess the overall level of fucosylation in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Biotinylated Aleuria aurantia lectin (AAL)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Ponceau S solution for total protein staining

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of the fucose analog (e.g., 100-500 µM 2FF) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[6] Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Total Protein Staining: Briefly stain the membrane with Ponceau S to visualize total protein loading and ensure equal loading between lanes. Destain with water.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with biotinylated AAL (typically at 1-2 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system. A decrease in the AAL signal in treated samples compared to the control indicates inhibition of fucosylation.[7]

Diagram: Western Blot Workflow for Fucosylation Assessment

Caption: Workflow for assessing global fucosylation levels using lectin blotting.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the fucose analog. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Note: Some compounds can interfere with the MTT assay by chemically reducing the MTT reagent. It is advisable to run a control plate with the compound in cell-free medium to check for any direct reaction.[8]

Cell Migration Assessment using the Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in the plate and allow them to grow to full confluency.

-

Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of the fucose analog or vehicle control.

-

Imaging: Immediately capture an image of the scratch at time zero. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of wound closure by comparing the change in width over time between treated and control samples. A slower rate of closure in the treated samples indicates inhibition of cell migration.

Data Presentation and Interpretation

For robust and clear presentation of results, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Effect of this compound Analogs on Cell Viability

| Compound | Concentration (µM) | Cell Line | Cell Viability (% of Control) ± SD |

| 2-Deoxy-2-fluoro-L-fucose | 100 | 4T1 | 95 ± 5 |

| 250 | 4T1 | 80 ± 7 | |

| 500 | 4T1 | 65 ± 6 | |

| Analog X | 100 | HT-29 | 70 ± 8 |

| 250 | HT-29 | 45 ± 5 | |

| 500 | HT-29 | 20 ± 4 |

Table 2: Effect of 2-Deoxy-2-fluoro-L-fucose on Cell Migration

| Treatment | Time (hours) | Wound Width (µm) ± SD | % Wound Closure |

| Vehicle Control | 0 | 500 ± 20 | 0 |

| 24 | 150 ± 15 | 70 | |

| 2FF (250 µM) | 0 | 505 ± 18 | 0 |

| 24 | 350 ± 25 | 30.7 |

Conclusion and Future Directions

This compound and its fluorinated analogs, particularly 2-Deoxy-2-fluoro-L-fucose, are invaluable tools for dissecting the biological roles of fucosylation in mammals. Their ability to act as metabolic inhibitors provides a powerful means to study the consequences of altered fucosylation in a controlled manner. The research applications span from fundamental cell biology to the development of novel cancer therapeutics and the production of more effective antibody-based drugs. While the direct biological role of endogenous this compound remains less clear, the study of its exogenous analogs continues to provide profound insights into the critical importance of fucosylation in health and disease. Future research should focus on elucidating the precise mechanisms of action of non-fluorinated fucose analogs and exploring the therapeutic potential of these compounds in preclinical and clinical settings.

References

-

Rauter, A. P., & Martins, A. (2015). 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation. PLOS ONE, 10(9), e0139091. [Link]

-

Lin, C. C., et al. (2015). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of Medicinal Chemistry, 58(1), 454-463. [Link]

-

Simons, A. L., et al. (2016). 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 24(1), 55-64. [Link]

-

Lerouxel, O., et al. (2015). Inhibition of fucosylation of cell wall components by 2-fluoro this compound induces defects in root cell elongation. The Plant Journal, 84(6), 1137-1151. [Link]

-

Herrera, H., et al. (2019). Core-Fucosylated Tetra-Antennary N-Glycan Containing A Single N-Acetyllactosamine Branch Is Associated with Poor Survival Outcome in Breast Cancer. International Journal of Molecular Sciences, 20(10), 2528. [Link]

-

Bennett, M. J., & Demain, A. L. (1999). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 99(11), 3275-3332. [Link]

-

Abacus dx. (n.d.). Lectins Application and Resource Guide. Retrieved from [Link]

-

Heinrich, P. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

-

Zhang, X. D., et al. (2006). Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro. Anticancer Research, 26(6B), 4509-4514. [Link]

-

Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

-

ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

-

Keeley, T. S., Yang, S., & Lau, E. (2019). The Diverse Contributions of Fucose Linkages in Cancer. Cancers, 11(9), 1241. [Link]

-

Rauter, A. P., & Martins, A. (2015). 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation. PLOS ONE, 10(9), e0139091. [Link]

-

Medicago AB. (n.d.). Aleuria aurantia lectin (AAL). Retrieved from [Link]

-

Reddit. (2017). Problems with MTT. Retrieved from [Link]

-

Lin, C. C., et al. (2015). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. Journal of the American Chemical Society Au, 1(1), 19-27. [Link]

-

Lin, C. C., et al. (2021). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. JACS Au, 1(1), 19-27. [Link]

-

Rauter, A. P., & Martins, A. (2015). (PDF) 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation. ResearchGate. [Link]

Sources

- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Contributions of Fucose Linkages in Cancer | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Deoxy-L-fucose: From Discovery to its Role in Natural Products

A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the rare sugar 2-Deoxy-L-fucose, also known by its synonyms L-Oliose and 2,6-dideoxy-L-lyxo-hexose. Moving beyond a standard review, this document delves into the historical context of its discovery, its natural distribution, detailed biosynthetic and synthetic pathways, and its significant biological role as a key component of potent antitumor antibiotics.

Introduction: Unveiling a Rare Deoxy Sugar

This compound is a monosaccharide that belongs to the deoxyhexose class of carbohydrates. Structurally, it is a derivative of L-fucose, lacking the hydroxyl group at the C-2 position. This seemingly minor modification has profound implications for its chemical properties and biological activity. While not as ubiquitous as its parent sugar L-fucose, this compound plays a crucial role in the bioactivity of a specific class of natural products, making it a subject of significant interest in the fields of glycobiology, natural product chemistry, and oncology.

Discovery and Natural Occurrence: A Tale of Antitumor Antibiotics

The discovery of this compound is intrinsically linked to the pioneering era of antibiotic research in the mid-20th century. It was first identified as a constituent of the aureolic acid group of antibiotics, which includes the potent antitumor agent olivomycin A.

The Seminal Discovery:

In the early 1960s, Russian scientists G. F. Gause and M. G. Brazhnikova at the Institute of New Antibiotics in Moscow isolated olivomycin A from the fermentation broth of the soil bacterium Streptomyces olivoreticuli.[1] Subsequent structural elucidation of olivomycin A revealed the presence of an unusual deoxy sugar as part of its complex glycosidic side chains.[2] This sugar was identified as 2,6-dideoxy-L-lyxo-hexose and was later given the trivial name L-Oliose.

Natural Sources:

The primary natural source of this compound is as a component of the oligosaccharide chains of aureolic acid antibiotics. These antibiotics are produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for their prolific production of secondary metabolites.

| Natural Product | Producing Organism | Reference |

| Olivomycin A | Streptomyces olivoreticuli | [1][3] |

| Mithramycin | Streptomyces plicatus | [3] |

| Chromomycin A3 | Streptomyces griseus | [3] |

The presence of this compound is not limited to a single sugar unit. In olivomycin A, for instance, it is part of both a disaccharide and a trisaccharide chain attached to the aglycone core.[3]

Biosynthesis: The Enzymatic Machinery for a Rare Sugar

The biosynthesis of this compound is a fascinating example of enzymatic tailoring of common sugar precursors to generate a specialized building block for secondary metabolism. The pathway is encoded within the biosynthetic gene cluster (BGC) responsible for the production of the parent antibiotic, such as olivomycin. While the complete enzymatic cascade for this compound is an area of ongoing research, the general steps can be inferred from studies on the biosynthesis of other deoxysugars.

The biosynthesis is believed to start from a common nucleotide-activated sugar, likely GDP-D-mannose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, would then lead to the formation of GDP-L-oliose.

Key Enzymatic Steps:

-

Dehydration: The pathway is initiated by a GDP-mannose 4,6-dehydratase (Gmd), which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[4]

-

Epimerization and Reduction: A subsequent enzyme, likely a GDP-fucose synthase (WcaG)-like enzyme, catalyzes a series of epimerization and reduction steps to yield the final product, GDP-L-oliose.[4]

-

Glycosyltransfer: Finally, a specific glycosyltransferase within the olivomycin biosynthetic gene cluster transfers the L-oliose moiety from its GDP-activated form to the aglycone scaffold of the growing antibiotic.

The genes encoding these enzymes are typically found clustered together on the bacterial chromosome, a common feature of secondary metabolite biosynthesis in prokaryotes.[5][6]

Chemical Synthesis: Crafting a Rare Sugar in the Laboratory

The chemical synthesis of this compound presents a significant challenge due to the need for precise stereochemical control. Several synthetic routes have been developed, often starting from more readily available sugars like D-galactose or D-glucose.

A common strategy involves the conversion of a suitable precursor into a key intermediate that allows for the stereospecific introduction of the desired functionalities. For example, a multi-step synthesis starting from D-galactose can yield 2,6-dideoxy-D-lyxo-hexose, the enantiomer of the desired L-sugar.[7] A similar strategy starting from an appropriate L-sugar precursor can be employed to obtain this compound.

A Generalized Synthetic Workflow:

A published method describes the preparative synthesis of 2,6-dideoxy-α-L-lyxo-hexose from methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.[8] This multi-step process involves the formation of a bromo-intermediate, followed by dehydrohalogenation and stereospecific reduction to achieve the desired L-lyxo configuration.[8]

Biological Role and Mechanism of Action: A Key to Antitumor Activity

The biological significance of this compound is primarily understood in the context of the antitumor activity of the aureolic acid antibiotics. The sugar moieties of these compounds are not mere decorations but are crucial for their biological function.[3]

Role in DNA Binding:

Olivomycin A and related antibiotics exert their cytotoxic effects by binding to the minor groove of DNA, thereby inhibiting DNA replication and transcription.[3][9] This binding is highly specific for GC-rich sequences. The oligosaccharide chains, which contain this compound, play a critical role in the proper positioning and stabilization of the drug-DNA complex.[3] It is believed that the sugar residues make important contacts with the DNA backbone and within the minor groove, contributing to the high affinity and sequence specificity of the interaction.

Induction of Apoptosis:

Beyond inhibiting macromolecular synthesis, olivomycin A is known to induce apoptosis (programmed cell death) in cancer cells.[9] The precise mechanism by which the sugar chains, including this compound, contribute to this process is an active area of investigation. It is plausible that the overall shape and charge distribution of the glycosylated antibiotic are critical for its recognition by cellular factors that trigger the apoptotic cascade. Recent studies have shown that olivomycin A can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and its effects are dependent on the p53 tumor suppressor status of the cancer cells.[9]

Experimental Protocols

Isolation of this compound from Olivomycin A

This protocol outlines the general steps for the acid hydrolysis of olivomycin A to release its constituent monosaccharides, followed by their separation and purification.

Materials:

-

Olivomycin A

-

2 M Trifluoroacetic acid (TFA)

-

Dowex 1-X8 resin (acetate form)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., ethyl acetate/acetic acid/water)

-

Thin-layer chromatography (TLC) plates and appropriate visualization reagent (e.g., p-anisaldehyde spray)

Procedure:

-

Hydrolysis: Dissolve a known amount of olivomycin A in 2 M TFA. Heat the solution at 100°C for 4-6 hours in a sealed tube.

-

Neutralization: After cooling, neutralize the reaction mixture by passing it through a column of Dowex 1-X8 resin (acetate form).

-

Concentration: Evaporate the eluate to dryness under reduced pressure.

-

Chromatographic Separation: Redissolve the residue in a minimal amount of the chromatography solvent and apply it to a silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing this compound.

-

Purification and Characterization: Pool the fractions containing the desired sugar, evaporate the solvent, and further purify if necessary. Characterize the purified this compound using spectroscopic methods (NMR, Mass Spectrometry).

Enzymatic Synthesis of GDP-L-fucose (A Precursor Analog)

Materials:

-

L-fucose

-

ATP (Adenosine triphosphate)

-

GTP (Guanosine triphosphate)

-

L-fucokinase/GDP-L-fucose pyrophosphorylase (a bifunctional enzyme)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂)

Procedure:

-

Reaction Setup: In a reaction vessel, combine L-fucose, ATP, and GTP in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the L-fucokinase/GDP-L-fucose pyrophosphorylase enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

Purification: Once the reaction is complete, purify the GDP-L-fucose using anion-exchange chromatography.

Conclusion and Future Perspectives

This compound, once an obscure deoxy sugar, has emerged as a molecule of considerable interest due to its integral role in the potent antitumor activity of the aureolic acid antibiotics. Its discovery is a testament to the rich chemical diversity found in nature and the importance of natural product research in drug discovery.

Future research in this area is likely to focus on several key aspects:

-

Elucidation of the complete biosynthetic pathway: A detailed understanding of the enzymes involved in L-oliose biosynthesis could enable the bioengineering of novel aureolic acid analogs with improved therapeutic properties.

-

Exploring the precise role of this compound in bioactivity: Advanced structural biology and molecular modeling studies can provide deeper insights into how this sugar moiety contributes to the specific DNA binding and apoptotic induction by olivomycin A and related compounds.

-

Development of novel synthetic methodologies: More efficient and stereoselective chemical and enzymatic syntheses of this compound and its derivatives will be crucial for facilitating further research and the development of new therapeutics.

References

-

ResearchGate. Metabolic pathways for the whole cell biosynthesis of 2′-fucosyllactose. [Link]

-

PubMed. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics. [Link]

-

MDPI. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells. [Link]

-

PubMed. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose). [Link]

-

MPG.PuRe. Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. [Link]

-

Process Biochemistry. Biosynthesis of L-fucose and L-fuculose using engineered Saccharomyces cerevisiae. [Link]

-

PubMed. ANTITUMOR EFFECT OF ANTIBIOTIC OLIVOMYCIN. [Link]

-

Oxford Academic. Fucose: biosynthesis and biological function in mammals. [Link]

-

PubMed. [ON THE MECHANISM OF ACTION OF ANTITUMOR ANTIBIOTICS OLIVOMYCIN AND FUMAGILLIN ON THE CANCER CELL]. [Link]

-

PMC. Biosynthetic gene clusters and the evolution of fungal chemodiversity. [Link]

-

PubMed. Practical Synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") From D-galactose. [Link]

-

PubChem. Olivomycin A. [Link]

-

PMC. Plant biosynthetic gene clusters in the context of metabolic evolution. [Link]

-

PubMed. On the synthesis of the 2,6-dideoxysugar L-digitoxose. [Link]

-

ResearchGate. Conversion of a readily available carbohydrate raw material into a rare l-deoxyhexose. [Link]

-

PubMed. Anthracycline Oligosaccharides: Facile Stereoselective Synthesis of 2,6-dideoxy-alpha-L-lyxo-hexopyranosides. [Link]

-

PubMed Central. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi. [Link]

-

PubMed. The structure of the olivomycin-chromomycin antibiotics. [Link]

-

NIH. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. [Link]

-

PubMed. Structure elucidation of ficellomycin. [Link]

-

Frontiers in Microbiology. Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats. [Link]

-

SpringerLink. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. [Link]

-

MDPI. Diversification of Secondary Metabolite Biosynthetic Gene Clusters Coincides with Lineage Divergence in Streptomyces. [Link]

-

PMC. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic. [Link]

-

NIH. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. [Link]

-

PubMed. Isolation and Identification of Lactic Acid Bacteria from Natural Whey Cultures of Buffalo and Cow Milk. [Link]

-

PMC. Lysozyme and Its Application as Antibacterial Agent in Food Industry. [Link]

-

ResearchGate. Isolation, Characterization and Identification of Lipase-Producing Bacteria from Olive Oil Mills Wastes. [Link]

-

MDPI. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1. [Link]

-

MDPI. Isolation and Identification of Lactic Acid Bacteria from Natural Whey Cultures of Buffalo and Cow Milk. [Link]

-

PubMed. Isolation, identification and determination of technological properties of the halophilic lactic acid bacteria isolated from table olives. [Link]

-

MDPI. Isolation, Identification and Antibacterial Characteristics of Lacticaseibacillus rhamnosus YT. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The structure of the olivomycin-chromomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant biosynthetic gene clusters in the context of metabolic evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Deoxy-L-fucose

Foreword: Navigating the Landscape of Deoxy-sugars

In the realm of glycoscience and therapeutic development, fucose and its analogs represent a class of molecules with profound biological significance. This guide is dedicated to the exploration of 2-Deoxy-L-fucose, a deoxy-sugar that, while less extensively characterized in publicly available literature than its fluorinated counterpart, holds potential in modulating biological systems. For researchers, scientists, and professionals in drug development, understanding the subtle yet critical differences in the physicochemical properties of such analogs is paramount.

This document will first delve into the known characteristics of this compound. Recognizing the current scarcity of detailed public data on this specific molecule, we will then provide a comprehensive analysis of the closely related and extensively studied 2-Deoxy-2-fluoro-L-fucose. This comparative approach is designed to offer valuable context and predictive insights, empowering researchers to navigate their investigations with a more complete understanding of this molecular family. We will explore not just the properties themselves, but the causality behind their measurement and the implications for experimental design and application.

Part 1: this compound - The Core Molecule

This compound, also known as L-Oliose or 2,6-Dideoxy-L-lyxo-hexose, is a monosaccharide derivative of L-fucose. The absence of the hydroxyl group at the C-2 position distinguishes it from its parent molecule and significantly influences its chemical behavior and biological activity.

Fundamental Physicochemical Properties

The foundational step in characterizing any novel compound is the determination of its basic physicochemical parameters. These values are critical for everything from sample preparation and storage to the design of complex biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 103.00 °C | [1] |

| Boiling Point | 365.90 °C | [1] |

| CAS Number | 19165-06-1 | [1] |

| SMILES | CO)O">C@@HO | [1] |

Expert Insight: The melting point of 103.00 °C suggests a stable crystalline solid at room temperature, simplifying handling and storage. The relatively high boiling point is characteristic of polyhydroxylated compounds, indicating strong intermolecular hydrogen bonding.

Biological Significance and Potential Applications

Initial research has pointed towards the potential of this compound as an anti-tumor agent.[1] It is suggested to act by binding to fucose receptors, which are often overexpressed on cancer cells, and may inhibit DNA synthesis.[1] Furthermore, its presence has been noted in important trisaccharide antitumor anthracyclines like aclacinomycin A.[2] The replacement of L-daunosamine with this compound in monosaccharide anthracyclines has been shown to yield potent analogs.[2]

Part 2: A Comparative Analysis: The Well-Characterized 2-Deoxy-2-fluoro-L-fucose

The introduction of a fluorine atom at the C-2 position dramatically alters the properties and biological activity of the fucose analog, making 2-Deoxy-2-fluoro-L-fucose a powerful tool in glycobiology and drug discovery. The fluorine atom's high electronegativity and small size create a molecule that can act as a potent inhibitor of fucosylation.[][4]

Enhanced Physicochemical Profile

The substitution of a hydroxyl group with a fluorine atom has a noticeable impact on the molecule's physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁FO₄ | [5][6] |

| Molecular Weight | 166.1 g/mol | [5][7] |

| Appearance | White to Off-white Crystalline Solid | [][8] |

| Melting Point | 172-174 °C | [9] |

| Storage Temperature | -20°C or 2-8°C | [][7] |

| Stability | ≥ 4 years | [7] |

Expert Insight: The significantly higher melting point of the fluorinated analog compared to its non-fluorinated counterpart (172-174 °C vs. 103.00 °C) suggests a more stable crystal lattice structure, likely influenced by the electronegativity of the fluorine atom.

Solubility Profile: A Key to Experimental Design

Understanding a compound's solubility is critical for its effective use in both in vitro and in vivo studies. The choice of solvent can dramatically impact experimental outcomes.

| Solvent | Solubility | Source(s) |

| DMSO | 30 mg/mL | [5][7] |

| DMF | 20 mg/mL | [5][7] |

| PBS (pH 7.2) | 10 mg/mL | [5][7] |

| Ethanol | 0.25 mg/mL | [5][7] |

Causality in Solvent Selection: The high solubility in polar aprotic solvents like DMSO and DMF is expected for a polar molecule like 2-Deoxy-2-fluoro-L-fucose. Its moderate solubility in aqueous buffers like PBS makes it suitable for direct use in many biological assays. The lower solubility in ethanol is also typical for such polyhydroxylated and fluorinated compounds. For cell-based assays, initial stock solutions are often prepared in DMSO and then diluted in aqueous media. It is crucial to ensure the final DMSO concentration is non-toxic to the cells.

Mechanism of Action: A Fucosylation Inhibitor

2-Deoxy-2-fluoro-L-fucose acts as a metabolic inhibitor of fucosylation.[][10] It enters the fucose salvage pathway where it is converted into GDP-2-deoxy-2-fluoro-L-fucose.[7][11] This analog then acts as a competitive inhibitor of fucosyltransferases, enzymes that transfer fucose from GDP-fucose to glycan chains.[][11] By disrupting this process, it leads to the production of afucosylated glycoproteins.

Caption: Mechanism of fucosylation inhibition by 2-Deoxy-2-fluoro-L-fucose.

Applications in Drug Development

The ability of 2-Deoxy-2-fluoro-L-fucose to inhibit fucosylation has significant implications for drug development, particularly in oncology. The absence of fucose on the Fc region of therapeutic antibodies dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.[6][8] Consequently, this compound is used in cell culture systems to produce afucosylated monoclonal antibodies with improved therapeutic efficacy.[][6]

Part 3: Experimental Protocols - A Guide to Practice

A robust and reproducible experimental protocol is the cornerstone of scientific integrity. The following outlines a general workflow for investigating the effects of this compound or its fluorinated analog on cellular fucosylation.

Workflow for Assessing Cellular Fucosylation Inhibition

Sources

- 1. biosynth.com [biosynth.com]

- 2. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 4. biosynth.com [biosynth.com]

- 5. 2-deoxy-2-fluoro L-Fucose | CAS 70763-62-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. dev.usbio.net [dev.usbio.net]

- 9. synthose.com [synthose.com]

- 10. 2-Deoxy-2-fluoro-L-fucose | Fucosylation inhibitor | TargetMol [targetmol.com]

- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of 2-Deoxy-L-fucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-L-fucose, a derivative of the ubiquitous monosaccharide L-fucose, represents a molecule of significant interest in glycobiology and therapeutic development. Unlike its parent sugar, the biosynthetic and metabolic pathways of this compound are not as extensively characterized. This guide provides a comprehensive overview of the current understanding and presents scientifically grounded hypotheses on its formation and fate within biological systems. We will first delve into the well-established metabolic pathways of L-fucose as a foundational model. Subsequently, we will explore the potential biosynthetic routes to this compound, drawing parallels with known enzymatic reactions for deoxy sugar synthesis. Furthermore, this guide will outline plausible metabolic fates of this compound and discuss the utility of its analogs, such as 2-deoxy-2-fluoro-L-fucose, as powerful tools for studying fucosylation. Finally, we will provide detailed experimental protocols for researchers aiming to investigate these proposed pathways, thereby paving the way for a deeper understanding of the roles of this compound in health and disease.

The Foundational Landscape: L-Fucose Metabolism

L-fucose, or 6-deoxy-L-galactose, is a vital monosaccharide in mammalian glycans, playing critical roles in processes ranging from cell adhesion and signaling to immune responses.[1] Its activated form, GDP-L-fucose, is the donor substrate for all fucosylation reactions, which are catalyzed by a family of enzymes known as fucosyltransferases.[1][2] The cellular pool of GDP-L-fucose is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1][3][4]

The De Novo Pathway: Building from Scratch

The de novo pathway is the primary source of GDP-L-fucose in most mammalian cells, contributing to approximately 90% of the total pool.[2] This pathway originates from GDP-D-mannose and involves a two-step enzymatic conversion in the cytosol.[1][2][5]

-

Step 1: Dehydration. GDP-D-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.[2][4]

-

Step 2: Epimerization and Reduction. A bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein in humans, also known as TSTA3), then converts the intermediate to the final product, GDP-L-fucose.[2][4]

The resulting GDP-L-fucose is then transported from the cytosol into the Golgi apparatus by a specific GDP-fucose transporter (FUCT1) for use in fucosylation reactions.[3][5][6]

The Salvage Pathway: A Recycling Mechanism

The salvage pathway provides an alternative route for GDP-L-fucose synthesis from free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycans.[1][7][8] This pathway is particularly active in the liver and kidneys.[8]

-

Step 1: Phosphorylation. Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.[3]

-

Step 2: GDP-L-fucose Synthesis. GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[3][4]

Catabolism of L-Fucose

In some organisms, L-fucose can be catabolized as a carbon source. For instance, in bacteria, a fucose-inducible operon encodes enzymes that convert L-fucose into fuculose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate and L-lactaldehyde.[1][9] The L-lactaldehyde can be further metabolized to propanediol under anaerobic conditions or to lactate under aerobic conditions.[9] In mammals, a catabolic pathway has been identified that can convert fucose to L-lactate.[1][8]

Diagram of L-Fucose Metabolic Pathways

Caption: Overview of the de novo and salvage pathways for GDP-L-fucose biosynthesis.

The Enigma of this compound: Proposed Biosynthesis and Metabolism

While dedicated biosynthetic and metabolic pathways for this compound are not well-documented, we can propose plausible routes based on our knowledge of general deoxy sugar synthesis and the substrate promiscuity of certain enzymes.

Hypothetical Biosynthetic Pathways for this compound

The key chemical transformation required is the deoxygenation of a precursor sugar at the C2 position. This is a common modification in the biosynthesis of various bioactive natural products.[10][11]

Proposed Pathway 1: Modification of the De Novo Pathway Intermediates

It is conceivable that enzymes analogous to those found in other deoxy sugar biosynthetic pathways could intercept an intermediate of the L-fucose de novo pathway. For instance, an enzyme system could potentially reduce the C2 hydroxyl group of GDP-D-mannose prior to the action of GMD. Alternatively, a reductase could act on GDP-4-keto-6-deoxymannose to yield a 2-deoxy intermediate.

Proposed Pathway 2: Direct Enzymatic Deoxygenation of L-Fucose or its Derivatives

Another possibility is the direct deoxygenation of L-fucose or a phosphorylated derivative. Enzymes capable of such reactions, while not yet identified for L-fucose, are known to exist for other sugars.

Hypothetical Biosynthesis of this compound

Caption: Proposed hypothetical pathways for the biosynthesis of this compound.

Plausible Metabolic Fates of this compound

Once formed or introduced into a cell, this compound could be metabolized in several ways:

-

Phosphorylation and Activation: Similar to L-fucose, this compound could be a substrate for fucokinase, leading to the formation of this compound-1-phosphate. This could then potentially be converted to GDP-2-deoxy-L-fucose by FPGT, which might then act as a donor for fucosyltransferases or as an inhibitor of these enzymes.

-

Catabolism: The catabolic enzymes that act on L-fucose might also recognize this compound, leading to its degradation through a modified pathway.

-

Inhibition of Fucosylation: The fluorinated analog, 2-deoxy-2-fluoro-L-fucose, is a known inhibitor of fucosylation.[][13][14][15][16][17] It is metabolized to GDP-2-deoxy-2-fluoro-L-fucose, which acts as a competitive inhibitor of fucosyltransferases.[15][17] It is highly probable that this compound would act in a similar manner, making it a valuable tool for studying the effects of fucosylation.

Experimental Protocols for Investigating this compound Pathways

To elucidate the biosynthesis and metabolism of this compound, a combination of biochemical and molecular biology techniques can be employed.

Enzyme Assays

The search for enzymes capable of synthesizing or metabolizing this compound can begin with screening cell extracts or purified enzymes for activity.

3.1.1. Assay for this compound Synthesis

This protocol aims to identify enzymes that can produce this compound from a suitable precursor.

-

Principle: A candidate enzyme (e.g., a purified reductase or a cell lysate) is incubated with a potential precursor (e.g., GDP-D-mannose, L-fucose) and necessary cofactors (e.g., NADPH). The reaction mixture is then analyzed for the production of this compound or its nucleotide sugar derivative.

-

Materials:

-

Candidate enzyme/cell lysate

-

Substrates: GDP-D-mannose, L-fucose, L-fucose-1-phosphate

-

Cofactors: NADPH, ATP, GTP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

-

Analytical instruments: HPLC, Mass Spectrometry (MS)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, substrate, and cofactors.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC-MS to detect and quantify the formation of this compound or its derivatives.

-

3.1.2. Assay for this compound Metabolism

This protocol is designed to identify enzymes that can utilize this compound as a substrate.

-

Principle: Similar to the synthesis assay, but using this compound as the substrate and monitoring its conversion to other products. For example, a kinase assay would include ATP and monitor for the formation of this compound-1-phosphate.

-

Materials:

-

Candidate enzyme/cell lysate

-

Substrate: this compound

-

Cofactors as needed (e.g., ATP for kinases)

-

Reaction buffer

-

Analytical instruments: HPLC, MS

-

Workflow for Enzyme Assays

Caption: A generalized workflow for in vitro enzyme assays.

Metabolic Labeling Studies

To trace the fate of this compound in living cells, stable isotope-labeled versions (e.g., ¹³C or ²H) can be used.

-

Principle: Cells are cultured in the presence of labeled this compound. After a certain period, cellular metabolites are extracted and analyzed by mass spectrometry to identify molecules that have incorporated the label.

-

Procedure:

-

Synthesize or procure isotopically labeled this compound.

-

Culture cells in a medium supplemented with the labeled sugar.

-

Harvest the cells at different time points.

-

Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Analyze the extracts by LC-MS or GC-MS to identify and quantify labeled metabolites.

-

Genetic and Proteomic Approaches

To identify the genes and proteins involved in this compound metabolism, a combination of genetic and proteomic techniques can be powerful.

-

Gene Knockout/Knockdown: Systematically knock out or knock down genes encoding candidate enzymes (e.g., reductases, kinases) in a model organism and assess the impact on this compound metabolism.

-

Affinity Purification-Mass Spectrometry (AP-MS): Use a tagged version of a known enzyme in a related pathway (e.g., GMD or FUK) as bait to pull down interacting proteins, which may be involved in a this compound-specific pathway.

Role in Drug Development

The ability of this compound and its analogs to inhibit fucosylation has significant implications for drug development. Aberrant fucosylation is a hallmark of several cancers and is involved in inflammation and immune regulation.[][13][14]

-

Cancer Therapeutics: By inhibiting fucosylation, this compound analogs can potentially disrupt cancer cell adhesion, signaling, and metastasis.[][17]

-

Immunotherapy: The fucosylation status of antibodies affects their effector functions. Modulating fucosylation with compounds like 2-deoxy-2-fluoro-L-fucose can enhance antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for therapeutic antibodies.[][18]

Quantitative Data Summary

| Compound | Target/Effect | Potency (Ki/IC50) | Reference |

| GDP-2-deoxy-2-fluoro-L-fucose | α1,3-fucosyltransferase V | Ki = 4.2 µM | [15] |

| 2-Deoxy-2-fluoro-L-fucose | Inhibits proliferation of human cancer and endothelial cells | Effective at µM concentrations | [13] |

Conclusion

The biosynthesis and metabolic pathways of this compound remain a compelling area of research. While direct evidence for dedicated pathways is currently limited, this guide has provided a framework of scientifically sound hypotheses and experimental approaches to unravel this mystery. Understanding how this deoxy sugar is made and processed in cells will not only expand our fundamental knowledge of glycobiology but also open new avenues for the development of novel therapeutics targeting fucosylation-dependent diseases. The tools and protocols outlined herein offer a clear path for researchers to begin exploring the intriguing world of this compound.

References

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

-

FlyBase. (n.d.). Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS. [Link]

-

Phesse, T., & Tissot, B. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology, 220(5), e202008183. [Link]

-

Public Library of Science. (2011). Fucose metabolism pathway. Figshare. [Link]

-

Renkonen, J., Tynninen, O., Hayry, P., Paavonen, T., & Renkonen, R. (2003). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII. Biochimica et Biophysica Acta (BBA) - General Subjects, 1622(2), 156-163. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the main metabolic pathways involving L‑fucose... [Link]

-

NCBI. (2021). Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2). [Link]

-

ResearchGate. (n.d.). Metabolic pathway of the L-fucose system and its intersection with... [Link]

-

ResearchGate. (n.d.). Metabolic pathways for the whole cell biosynthesis of 2′-fucosyllactose (2... [Link]

-

Megazyme. (n.d.). l-fucose - assay procedure. [Link]

-

Springer Nature Experiments. (n.d.). Assaying Fucosidase Activity. [Link]

-

Li, J., et al. (2016). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Chemical Biology, 11(4), 914-921. [Link]

-

Wikipedia. (n.d.). Deoxy sugar. [Link]

-

He, X., & Liu, H. W. (2002). Enzymatic Synthesis of TDP-deoxysugars. Current Protocols in Chemical Biology, 2, 1-24. [Link]

-

Li, L., et al. (2008). A chemoenzymatic approach for the synthesis of GDP-fucose and Le x trisaccharide derivatives. Bioorganic & Medicinal Chemistry, 16(4), 1845-1852. [Link]

-

Di Bussolo, V., et al. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Current Organic Chemistry, 26(1), 3-30. [Link]

-

Skarka, A., et al. (2020). Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway. Journal of Biological Chemistry, 295(16), 5347-5358. [Link]

-

ResearchGate. (n.d.). Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation | Request PDF. [Link]

-

Lombó, F., Olano, C., Salas, J. A., & Méndez, C. (2009). Chapter 11. Sugar biosynthesis and modification. Methods in Enzymology, 458, 277-307. [Link]

-

Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985. [Link]

-

Kubik, M., et al. (2021). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLoS ONE, 16(7), e0253883. [Link]

-

Voxeur, A., et al. (2011). Inhibition of fucosylation of cell wall components by 2-fluoro this compound induces defects in root cell elongation. Journal of Experimental Botany, 62(14), 5039-5050. [Link]

-

Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985. [Link]

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of GDP-L-fucose from GDP-D-mannose... [Link]

-

ResearchGate. (n.d.). Chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose and its enzymatic incorporation into glycoconjugates | Request PDF. [Link]

- Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

- Google Patents. (n.d.). US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS [flybase.org]

- 6. plos.figshare.com [plos.figshare.com]

- 7. rupress.org [rupress.org]

- 8. Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chapter 11. Sugar biosynthesis and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Deoxy-2-fluoro-L-fucose | Fucosylation inhibitor | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. glycodepot.com [glycodepot.com]

- 17. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

A Technical Guide to the Mechanism of 2-Deoxy-L-fucose as a Fucosylation Inhibitor

Abstract

Fucosylation, the covalent attachment of fucose to glycans, is a critical post-translational modification that modulates a vast array of biological processes, from cell adhesion and signaling to immune responses.[1][2] Dysregulation of fucosylation is a known hallmark of various pathologies, including cancer and inflammation, making the enzymes and pathways involved attractive targets for therapeutic intervention.[2] 2-Deoxy-L-fucose (2-DF) is a fucose analog that acts as a potent metabolic inhibitor of cellular fucosylation. This technical guide provides an in-depth exploration of the molecular mechanisms by which 2-DF disrupts the fucosylation machinery. We will dissect the dual biochemical pathways for fucose metabolism, illustrate how 2-DF is deceptively processed by the salvage pathway to form a fraudulent nucleotide sugar donor, and detail its subsequent two-pronged inhibitory action on the fucosylation process. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful research tool and potential therapeutic lead.

The Cellular Machinery of Fucosylation: A Tale of Two Pathways

To comprehend how this compound functions, one must first understand the endogenous pathways that produce the essential fucose donor molecule, Guanosine Diphosphate-L-fucose (GDP-L-fucose). Mammalian cells utilize two distinct pathways to maintain the cellular pool of GDP-L-fucose: the de novo pathway and the salvage pathway.[3][4][5][6]

-

The De Novo Pathway: This is the primary route, responsible for synthesizing the majority (over 90%) of the cell's GDP-L-fucose pool.[3][4][7] It begins with GDP-D-mannose, which is converted to GDP-L-fucose through a series of enzymatic reactions catalyzed by two key proteins: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein).[3][4][5][8]

-

The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of cellular glycoconjugates.[3][4] It is a two-step process where L-fucose is first phosphorylated by a fucokinase (FCSK) and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[4][5][9]

The final product of both pathways, GDP-L-fucose, is transported into the Golgi apparatus where fucosyltransferases (FUTs) catalyze its transfer onto N-glycans, O-glycans, and glycolipids.[3][10]

The Trojan Horse Strategy: Metabolic Hijacking by this compound

This compound is a structural mimic of L-fucose. Its mechanism of action relies on its ability to be mistaken for natural fucose by the cell's metabolic machinery, specifically the salvage pathway.[11][12][13] This metabolic deception leads to a potent, dual-action inhibition of fucosylation.

Anabolism via the Salvage Pathway

When introduced to cells, 2-DF is transported across the cell membrane. In the cytoplasm, it serves as a substrate for the enzymes of the salvage pathway. Fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT) process 2-DF, converting it into the fraudulent nucleotide sugar, GDP-2-deoxy-L-fucose .[11][14] This is the critical activating step; without conversion to its cognate GDP nucleotide sugar, 2-DF would have no inhibitory effect.[14]

The Dual-Inhibitory Mechanism of GDP-2-deoxy-L-fucose

Once formed, GDP-2-deoxy-L-fucose disrupts cellular fucosylation through two distinct but complementary mechanisms.[1]

-

Competitive Inhibition of Fucosyltransferases (FUTs): The fraudulent GDP-2-deoxy-L-fucose molecule competes with the natural substrate, GDP-L-fucose, for the active site of fucosyltransferases in the Golgi.[1][12] While it can bind to the enzymes, the absence of the hydroxyl group at the C2 position makes it a very poor donor substrate, effectively blocking the transfer of fucose to acceptor glycans. Some fluorinated fucose analogs have been shown to be competitive inhibitors with Ki values in the low micromolar range.[1][12]

-

Feedback Inhibition of the De Novo Pathway: The accumulation of the unnatural GDP-2-deoxy-L-fucose analog triggers a feedback inhibition mechanism that shuts down the primary de novo synthesis pathway.[1] This allosteric regulation specifically targets GDP-mannose 4,6-dehydratase (GMD), the rate-limiting enzyme in the de novo pathway.[1][15] By inhibiting GMD, the cell's main production line of GDP-L-fucose is halted, leading to a global depletion of the natural fucose donor substrate.

This dual-action mechanism makes 2-DF and its analogs highly effective global inhibitors of fucosylation.[1]

Step-by-Step Protocol: AAL Lectin Blot

This protocol provides a self-validating system for determining the inhibitory effect of 2-DF on total cellular fucosylation.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 4T1 breast cancer cells) in a 6-well plate and allow them to adhere overnight.

-

Prepare stock solutions of 2-DF in a suitable solvent (e.g., DMSO or sterile water).

-

Treat cells with a range of 2-DF concentrations (e.g., 100 µM, 250 µM, 500 µM) for 48-72 hours. [16][17]Include a vehicle-only control (e.g., DMSO).

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the well with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Transfer:

-

Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

Validation Step: Stain the membrane with Ponceau S to confirm successful and equal protein transfer across all lanes. [16]

-

-

Lectin Blotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with biotinylated Aleuria aurantia lectin (AAL) at a concentration of 1-5 µg/mL in TBST.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Quantify the band intensities. A dose-dependent decrease in the AAL signal in 2-DF-treated samples relative to the control indicates successful inhibition of fucosylation.

-

Summary of Inhibitory Data

The potency of fucose analogs can vary depending on the specific analog, cell type, and fucosyltransferase being assayed. The table below summarizes reported inhibitory concentrations for this compound and its widely used fluorinated counterpart.

| Compound | Assay Type | Target | Reported Value | Reference |

| GDP-2-deoxy-2-fluoro L-fucose | Enzyme Inhibition | α1,3-fucosyltransferase V | Ki = 4.2 µM | [12] |

| 2-deoxy-2-fluoro-L-fucose | Cell-based Fucosylation | Global Fucosylation (CHO cells) | IC50 ≈ 10 µM | [11] |